molecular formula C10H15NO2 B1285014 1-Amino-2-(4-methoxyphenyl)propan-2-ol CAS No. 305448-36-6

1-Amino-2-(4-methoxyphenyl)propan-2-ol

Cat. No. B1285014
Key on ui cas rn: 305448-36-6
M. Wt: 181.23 g/mol
InChI Key: JAFNSZKGJVNORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07034045B1

Procedure details

Into a 100 mL single-neck flask, 28.5 mL of trimethylsilyl cyanide was added dropwise to 10 g of 4′-methoxyacetophenone and 2.28 g of zinc iodide while stirring under a nitrogen atmosphere at room temperature. The reaction was allowed to stir at this temperature overnight. In the morning, the mixture was diluted with methylene chloride (100 mL) and the organic layer was backwashed once with sat. Na2HCO3, dried over MgSO4, and concentrated under reduced vacuum to yield 13 g. as a tan oil. Because of possible stability problems, this material was used immediately and placed into 200 mL THF in a 500 mL single-neck flask. While stirring at room temperature under a nitrogen atmosphere, 70 mL of BH3-THF complex was added syringe wise and the reaction was stirred overnight. In the morning, 10 mL of concentrated hydrochloric acid was added dropwise at room temperature and severe foaming was present. The mixture was then concentrated under reduced vacuum. The resulting HCl salt was liberated while being stirred in 1N NaOH and the free amine was extracted into ethyl acetate. This organic layer was washed with H2O, dried over Na2SO4, and concentrated under reduced vacuum to yield 7.31 g. of a 2 spot material. This material was purified via silica gel chromatography employing the Water's prep. 2000 and eluting with a solvent of methylene chloride/methanol 9:1 to yield intermediate title compound (3.01 g, 24%) as an oil as the top spot. (FD) M.S. 180.3 (M*−1).
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
catalyst
Reaction Step One
[Compound]
Name
Na2HCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
24%

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=1.C1COCC1.Cl>C(Cl)Cl.[I-].[Zn+2].[I-]>[NH2:6][CH2:5][C:15]([C:12]1[CH:13]=[CH:14][C:9]([O:8][CH3:7])=[CH:10][CH:11]=1)([OH:17])[CH3:16] |f:5.6.7|

Inputs

Step One
Name
Quantity
28.5 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C)=O
Name
Quantity
2.28 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Two
Name
Na2HCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring under a nitrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at this temperature overnight
Duration
8 (± 8) h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced vacuum
CUSTOM
Type
CUSTOM
Details
to yield 13 g
STIRRING
Type
STIRRING
Details
While stirring at room temperature under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
70 mL of BH3-THF complex was added syringe wise
STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced vacuum
STIRRING
Type
STIRRING
Details
while being stirred in 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
the free amine was extracted into ethyl acetate
WASH
Type
WASH
Details
This organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced vacuum
CUSTOM
Type
CUSTOM
Details
to yield 7.31 g
CUSTOM
Type
CUSTOM
Details
This material was purified via silica gel chromatography
WASH
Type
WASH
Details
2000 and eluting with a solvent of methylene chloride/methanol 9:1

Outcomes

Product
Name
Type
product
Smiles
NCC(C)(O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.01 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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